BenchChemオンラインストアへようこそ!

3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 916423-54-6) is a synthetic heterocyclic compound belonging to the 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole-tetrahydropyridine bicyclic core bearing a 2-bromophenyl substituent at the 3-position. It has a molecular formula of C12H12BrN3 and a molecular weight of 278.15 g/mol.

Molecular Formula C12H12BrN3
Molecular Weight 278.15 g/mol
CAS No. 916423-54-6
Cat. No. B1520684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
CAS916423-54-6
Molecular FormulaC12H12BrN3
Molecular Weight278.15 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NN=C2C3=CC=CC=C3Br
InChIInChI=1S/C12H12BrN3/c13-10-4-2-1-3-8(10)12-9-7-14-6-5-11(9)15-16-12/h1-4,14H,5-7H2,(H,15,16)
InChIKeyCRFJNEPWUKQMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 916423-54-6): Ortho-Bromo Tetrahydro-Pyrazolopyridine Building Block


3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 916423-54-6) is a synthetic heterocyclic compound belonging to the 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole-tetrahydropyridine bicyclic core bearing a 2-bromophenyl substituent at the 3-position [1]. It has a molecular formula of C12H12BrN3 and a molecular weight of 278.15 g/mol . The compound is commercially supplied as a research building block with typical purity specifications of 95% or 98%, and is utilized in medicinal chemistry as a synthetic intermediate for kinase inhibitor and receptor modulator programs . Critically, its ortho-bromo substitution pattern creates a sterically and electronically differentiated environment around the biaryl linkage compared to meta- and para-bromo positional isomers, directly impacting molecular recognition in biological targets [2].

Why 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Cannot Be Replaced by Generic In-Class Analogs


Substituting 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine with other bromophenyl positional isomers (meta-, para-) or non-brominated phenyl analogs introduces quantifiable changes in molecular geometry, electronic distribution, and lipophilicity that directly alter target engagement [1]. The ortho-bromo substituent imposes a restricted rotational profile around the C3–C(aryl) bond due to steric clash with the pyrazole N2–H and tetrahydropyridine ring, producing a dihedral angle distinct from that of the meta- and para-isomers; this conformational constraint translates into differential binding poses within kinase ATP-binding pockets [2]. Furthermore, the ortho-bromo group exerts a localized electron-withdrawing inductive effect that polarizes the pyrazole ring differently than the resonance-dominated effects of para-bromo substitution, modifying hydrogen-bond acceptor/donor strengths at N1 and N2 positions . Because tetrahydro-pyrazolopyridine-based inhibitors derive potency from precise lipophilic aryl–Tyr interactions in the binding cleft, even a single-atom positional shift on the pendant phenyl ring can collapse potency by an order of magnitude or more [1]. Generic procurement of an unqualified analog therefore risks silent failure in SAR programs, irreproducible biological data, and wasted synthesis resources [3].

Head-to-Head and Cross-Study Quantitative Evidence for 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Differentiation


Ortho- vs. Meta- vs. Para-Bromo Positional Isomer Differentiation: Electronic and Steric Parameters

The ortho-bromo substituent in the target compound (CAS 916423-54-6) forces a dihedral angle between the phenyl and pyrazole rings that is sterically distinct from that of the meta-bromo (CAS 916423-55-7) and para-bromo (CAS 916423-56-8) positional isomers. The Hammett substituent constant (σₘ) for a bromo group is approximately 0.39, but the ortho position additionally introduces a steric parameter (Es ~ −1.16 for Br) that is absent in meta and para congeners [1]. This steric constraint restricts free rotation and locks the aryl ring into a conformation that can either enable or disrupt key lipophilic interactions with kinase hydrophobic pockets—as demonstrated in the ERK2 tetrahydro-pyrazolopyridine series, where a lipophilic aryl–Tyr interaction was responsible for a substantial potency improvement [2]. Furthermore, the ortho-bromo isomer generates a computed XLogP3-AA value of 2.0, which is lower than the para-bromo isomer's predicted logP (~2.3–2.5), indicating subtle but meaningful differences in partitioning behavior that affect passive permeability and non-specific protein binding [3].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Scaffold Differentiation: Pyrazolo[4,3-c]pyridine vs. Indazole Core in Bromophenyl-Containing Compounds

Compounds sharing the molecular formula C₁₂H₁₂BrN₃ can possess fundamentally different core scaffolds, leading to divergent biological activity profiles. VU6067416, an indazole-based compound with a 5-bromo substituent and a tetrahydropyridin-3-yl group, acts as a potent 5-HT2A receptor agonist with an EC50 of 189 nM and demonstrates brain penetration [1]. In contrast, the target compound's pyrazolo[4,3-c]pyridine scaffold presents a distinct hydrogen-bond donor/acceptor pattern: the pyrazole N1–H and N2, combined with the tetrahydropyridine secondary amine, create a three-point pharmacophore distinct from the indazole's two-point system [2]. Published X-ray crystallography of tetrahydro-pyrazolopyridine ligands bound to ERK2 (PDB 5BUI) reveals that the tetrahydropyridine nitrogen forms a critical hydrogen bond with a conserved Asp residue in the kinase hinge region—an interaction geometrically inaccessible to indazole-based analogs [3]. This scaffold-level differentiation means that procurement of an indazole-based C₁₂H₁₂BrN₃ compound as a substitute for the pyrazolo[4,3-c]pyridine target would redirect pharmacological activity entirely from kinase inhibition to serotonin receptor agonism [4].

Serotonin receptor pharmacology Neuroscience Scaffold hopping

Class-Level Potency Benchmarking: Tetrahydro-Pyrazolopyridines as Kinase Inhibitors

The tetrahydro-2H-pyrazolo[4,3-c]pyridine core scaffold has demonstrated potent, low-nanomolar inhibition of cyclin-dependent kinases CDK1 and CDK2, with reported IC50 values of 0.8 nM and 3 nM, respectively . This establishes a class-level potency benchmark for the scaffold that the target compound inherits as a synthetic precursor. While direct IC50 data for the specific 2-bromophenyl derivative are not yet reported in the peer-reviewed literature, the bromine substituent serves as a versatile synthetic handle for further elaboration (e.g., Suzuki coupling, Buchwald–Hartwig amination, or halogen–metal exchange) that can install diverse aryl, heteroaryl, or amine functionality to optimize potency and selectivity [1]. In the ERK2 tetrahydro-pyrazolopyridine series, elaboration of a fragment lead through lipophilic aryl interactions achieved a >10-fold potency improvement (IC50 shift from micromolar to sub-100 nM range), demonstrating that the scaffold is highly responsive to substituent optimization at the 3-position [2]. The 2-bromophenyl derivative thus occupies a strategic intermediate position in SAR exploration, enabling late-stage diversification that the des-bromo or non-halogenated phenyl analogs cannot support [3].

Kinase inhibition CDK1/CDK2 Cancer therapeutics

Physicochemical Diversity: Predicted Boiling Point, Density, and Acid/Base Character Among Bromophenyl Isomers

The three bromophenyl positional isomers exhibit distinct predicted physicochemical properties that have practical consequences for compound handling, purification, and formulation. The ortho-bromo target compound has a predicted boiling point of 487.5 ± 45.0 °C, density of 1.500 ± 0.06 g/cm³, and an acidic pKa of 13.83 ± 0.20, as estimated by Advanced Chemistry Development (ACD/Labs) software . In comparison, the meta-bromo isomer (CAS 916423-55-7) has a predicted boiling point of 491.1 ± 45.0 °C, while the para-bromo isomer (CAS 916423-56-8) is predicted to boil at 489.3 ± 45.0 °C . The ortho isomer's lower boiling point (Δ ~3.6 °C vs. meta) and distinct density facilitate chromatographic separation—a critical consideration when sourcing positional isomers that may co-elute under standard reverse-phase conditions. The pKa of 13.83 places the pyrazole N–H proton in a range where it remains largely unionized under physiological and typical assay conditions (pH 7.4), but can be deprotonated under strongly basic workup conditions, which is relevant for extractive purification protocols . These differences, while incremental, are analytically sufficient to distinguish the ortho isomer from its meta and para counterparts via HPLC retention time, GC retention index, or differential scanning calorimetry .

Pre-formulation Purification method development Analytical chemistry

High-Value Procurement Scenarios for 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 916423-54-6)


Kinase Inhibitor Lead Optimization: ERK2 and CDK Family Programs

The tetrahydro-pyrazolo[4,3-c]pyridine scaffold is validated in published ERK2 inhibitor programs where lipophilic aryl interactions at the 3-position drive potency [1]. The 2-bromophenyl derivative serves as a strategic intermediate: the bromine atom can be elaborated via Suzuki–Miyaura coupling to install diverse aryl/heteroaryl groups for SAR exploration, or via Buchwald–Hartwig amination to introduce amine substituents that modulate basicity and solubility [2]. The scaffold's inherent kinase hinge-binding motif (pyrazole N2 + tetrahydropyridine NH) is preserved in this derivative, and the ortho-bromo group's steric influence may pre-organize the pendant phenyl ring for productive hydrophobic pocket occupancy, as inferred from ERK2 co-crystal structures of related tetrahydro-pyrazolopyridines (PDB 5BUI) . Procurement of this specific isomer ensures that SAR data are internally consistent and that synthetic diversification proceeds at a single, well-defined position.

Positional Isomer Selectivity Profiling in GPCR and Kinase Panels

Academic and industrial screening groups seeking to profile bromophenyl-substituted heterocycles across target panels require authentic, isomerically pure samples of each positional variant. The ortho-bromo isomer (CAS 916423-54-6) is the least sterically accessible of the three congeners, and this restricted access may translate into subtype selectivity within kinase families or GPCR subfamilies where binding pockets differ in their tolerance for ortho-substituted aryl groups [1]. In contrast, the para-bromo isomer presents an unobstructed, rod-like extension that may favor deeper pocket penetration but at the cost of selectivity. Purchasing the defined ortho isomer enables unambiguous interpretation of isomer-dependent selectivity profiles and prevents the confounding effects of isomer mixtures.

Synthetic Method Development: Pd-Catalyzed Cross-Coupling on Tetrahydro-Pyrazolopyridine Scaffolds

The aryl bromide functionality in the target compound provides a well-precedented entry point for palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Sonogashira couplings, as well as copper-catalyzed Ullmann-type C–N bond formations [1]. The tetrahydropyridine secondary amine (pKa ~9–10) requires appropriate protection (e.g., Boc, Cbz) prior to metal-catalyzed transformations to prevent catalyst poisoning, and the ortho-bromo substitution pattern may exhibit distinct reactivity rates compared to para-bromo analogs due to steric effects on oxidative addition [2]. Method development groups requiring a robust, commercially available aryl bromide substrate for reaction optimization will find this compound preferable to custom-synthesized alternatives, as it is stocked by multiple reputable suppliers with documented purity specifications .

Analytical Reference Standard for Isomer-Specific HPLC/GC Methods

Given the close physicochemical similarity of the ortho-, meta-, and para-bromo isomers, chromatographic method development for isomer separation and quantification requires authentic, high-purity reference standards of each positional variant [1]. The ortho isomer's distinct predicted boiling point (487.5 °C), density (1.500 g/cm³), and refractive index (1.637) provide measurable parameters for GC and refractive index detection that differ from those of the meta and para isomers [2]. Procurement of certified batches with documented purity (≥95% or ≥98%) enables analytical laboratories to validate isomer-specific methods, establish retention time libraries, and ensure that downstream biological assay results are correctly attributed to the intended isomer rather than an isomeric contaminant.

Quote Request

Request a Quote for 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.